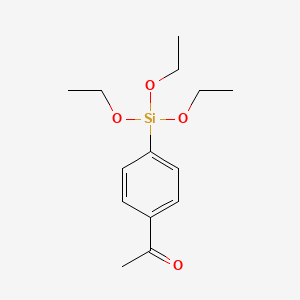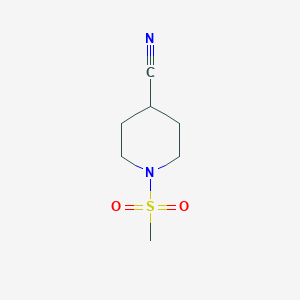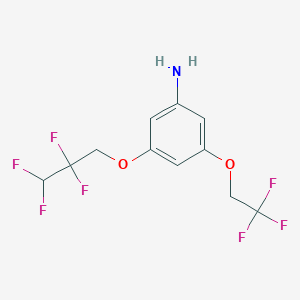
3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)aniline
Descripción general
Descripción
3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)aniline is a useful research compound. Its molecular formula is C11H10F7NO2 and its molecular weight is 321.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Phase Behavior and Application Potential of Fluorinated Compounds
Research by Visak et al. (2014) focuses on the phase behavior of imidazolium- and phosphonium-based ionic liquids with several aliphatic and aromatic solutes, exploring their solvent abilities and potential applications as environmentally acceptable solvents. This study highlights the importance of fluorinated compounds in enhancing solvent properties and their potential in separation processes and extraction from various matrices (Visak et al., 2014).
Synthesis and Applications of Fluorinated Polymers
Puts et al. (2019) provide an extensive review of the synthesis and applications of polytetrafluoroethylene (PTFE), emphasizing its chemical inertness, thermal stability, and wide range of applications due to its unique properties. Such a review underlines the significance of research on fluorinated compounds for developing materials with exceptional performance characteristics (Puts et al., 2019).
Environmental Implications and Degradation of Fluorinated Compounds
Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, addressing the environmental persistence of these compounds and their breakdown products. This research is crucial for understanding the environmental fate of fluorinated compounds and developing strategies for mitigating their impact (Liu & Avendaño, 2013).
Thermoelectric Applications of Conducting Polymers
Du et al. (2012) explore the potential of polymer-inorganic thermoelectric nanocomposites, including those based on conducting polymers like polyaniline (PANI), for energy conversion. This area of research offers insights into how specific properties of fluorinated compounds could be harnessed for advanced applications in energy technology (Du et al., 2012).
Resource Utilization of Waste Fluorinated Gases
Wenfen (2014) discusses the conversion and resource utilization of waste CHF3 gas, emphasizing the potential to transform potent greenhouse gases into valuable fluorinated compounds. This review underscores the importance of research on fluorinated compounds for environmental protection and resource recovery (Wenfen, 2014).
Propiedades
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F7NO2/c12-9(13)10(14,15)4-20-7-1-6(19)2-8(3-7)21-5-11(16,17)18/h1-3,9H,4-5,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKYJTMQOYQFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(C(F)F)(F)F)OCC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


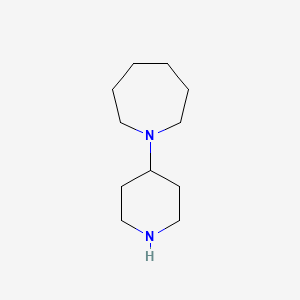
![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluoroaniline](/img/structure/B3137273.png)
![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline](/img/structure/B3137274.png)

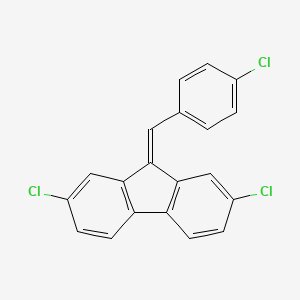
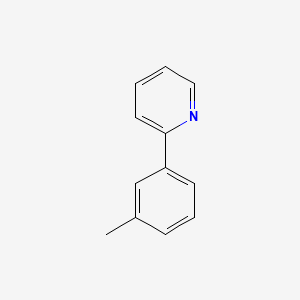
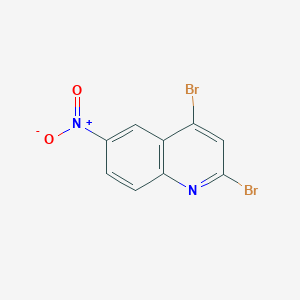
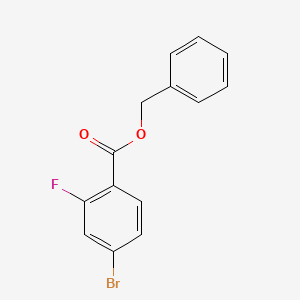
![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3137311.png)
![2'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine](/img/structure/B3137317.png)

![3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3137331.png)
